molecular formula C6H5BrClNO3S B6252866 5-bromo-6-methoxypyridine-3-sulfonyl chloride CAS No. 1261858-64-3

5-bromo-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B6252866
CAS No.: 1261858-64-3
M. Wt: 286.5
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-bromo-6-methoxypyridine. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-methoxypyridine-3-sulfonyl chloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxypyridine-3-sulfonyl chloride is primarily related to its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of biological molecules and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
  • 6-Methoxypyridine-3-sulfonyl chloride

Uniqueness

5-Bromo-6-methoxypyridine-3-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

CAS No.

1261858-64-3

Molecular Formula

C6H5BrClNO3S

Molecular Weight

286.5

Purity

95

Origin of Product

United States

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